4-(Trifluoromethyl)benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)5-2-1-3-6-7(5)13-4-12-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGDDNPWZXAZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323083 | |
| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-11-0 | |
| Record name | 392-11-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Trifluoromethyl Benzimidazole and Analogues
Direct and Indirect Approaches to Trifluoromethylation of the Benzimidazole (B57391) Core
The synthesis of trifluoromethylated benzimidazoles can be achieved through a range of direct and indirect methods. These approaches include classical condensation reactions, modern cyclization strategies using specific trifluoromethylating agents, transition-metal-catalyzed bond formations, and innovative process technologies like tandem and continuous flow reactions.
Condensation Reactions with Trifluoroacetic Acid and Derivatives
A foundational method for synthesizing trifluoromethyl-substituted benzimidazoles involves the condensation of ortho-phenylenediamines with trifluoroacetic acid or its derivatives. This approach is a direct route to forming the 2-(trifluoromethyl)benzimidazole (B189241) core.
One established protocol involves the condensation of a substituted o-phenylenediamine (B120857) with trifluoroacetic acid in propylene (B89431) glycol, utilizing boron trifluoride etherate (BF₃•OEt₂) as a catalyst. The reaction mixture is heated to facilitate the cyclization and formation of the desired benzimidazole derivative. chalcogen.ro This method provides a straightforward pathway to various 2-(trifluoromethyl)benzimidazole compounds. chalcogen.ro
| Reactants | Catalyst/Solvent | Conditions | Product | Ref |
| o-Phenylenediamine, Trifluoroacetic acid | BF₃•OEt₂ / Propylene glycol, CH₂Cl₂ | Heated at 110°C for 6 hrs | 2-(Trifluoromethyl)benzimidazole derivative | chalcogen.ro |
Cyclization Reactions Utilizing Trifluoromethylating Reagents
Modern synthetic methods often employ cyclization reactions where a trifluoromethylating reagent is used to introduce the CF₃ group during the ring-formation step. These reactions offer alternative pathways that can accommodate a wider range of substrates.
Visible-light-induced radical cascade trifluoromethylation/cyclization has been developed for synthesizing trifluoromethylated polycyclic benzimidazoles. nih.gov In this method, CF₃Br serves as a low-cost trifluoromethyl source, and the reaction proceeds under mild conditions using a photocatalyst. nih.gov This technique has been successfully applied to 1-(pent-4-en-1-yl)-1H-benzimidazole derivatives, yielding six-membered cyclized products in good yields. nih.gov
Another innovative approach is an electrochemical trifluoromethylation/cyclization of unactivated alkenes within benzimidazole molecules. rsc.org This method uses the readily available sodium triflinate (CF₃SO₂Na) as the trifluoromethylation reagent and proceeds without the need for transition metals or external oxidants. rsc.orgresearchgate.net The reaction demonstrates good regioselectivity and is compatible with various substituents on the benzimidazole ring, producing polycyclic benzimidazoles in moderate to good yields. rsc.org
| Method | Trifluoromethylating Reagent | Key Features | Substrate Example | Ref |
| Visible-light-induced radical cascade | CF₃Br | Low-cost CF₃ source, mild conditions, high step-economy | 1-(pent-4-en-1-yl)-1H-benzimidazole | nih.gov |
| Electrochemical cyclization | CF₃SO₂Na | Transition metal- and oxidant-free, good regioselectivity | N-alkenyl benzimidazoles | rsc.org |
Copper-Catalyzed C-N Bond Formation for Trifluoromethylated Benzimidazoles
Copper-catalyzed reactions are pivotal in forming the C-N bonds necessary for constructing the benzimidazole ring. These methods can be adapted for the synthesis of trifluoromethylated analogues, often in one-pot procedures.
A one-pot, three-component synthesis of benzimidazoles has been developed using a copper catalyst. organic-chemistry.org The reaction involves 2-haloanilines, aldehydes, and sodium azide (B81097) (NaN₃) with catalytic amounts of copper(I) chloride (CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.org While this specific study does not focus on trifluoromethylated aldehydes, the methodology's tolerance for various functional groups suggests its potential applicability for synthesizing 2-(trifluoromethyl)benzimidazoles by using trifluoroacetaldehyde (B10831) or its equivalents. The process is valued for its simplicity, high yields, and the use of commercially available starting materials. organic-chemistry.org
Another copper-catalyzed method involves the intramolecular C-N bond formation of (o-halophenyl)benzamidines in water. amazonaws.com This approach uses copper(I) oxide (Cu₂O) as the catalyst and is effective for creating the benzimidazole core. amazonaws.com The synthesis of 2-substituted benzimidazoles from thiourea (B124793) and 2-bromoaniline (B46623) using a copper catalyst also highlights the utility of copper in C-N cross-coupling reactions to form the benzimidazole scaffold. nih.gov
Tandem Strategies and Continuous Flow Synthesis Approaches
Tandem reactions, where multiple bond-forming events occur in a single operation, and continuous flow synthesis represent the cutting edge of efficient chemical manufacturing. These strategies have been applied to the synthesis of complex heterocyclic systems, including those related to benzimidazoles.
A novel tandem strategy employing ultrasound and an integrated continuous flow system has been developed for the synthesis of CF₃-substituted benzo chalcogen.roresearchgate.netimidazo[1,2-a]pyrimidine analogues. nih.gov This eco-friendly approach is metal- and solvent-free and allows for the rapid production of these complex molecules from accessible starting materials. nih.gov The use of a continuous flow system significantly shortens reaction times, and the method's scalability has been demonstrated at the gram scale, highlighting its industrial potential. nih.gov
Continuous flow microreactor technology offers significant advantages over traditional batch reactors, including superior heat and mass transfer, and precise control over reaction parameters. researchgate.net These systems are particularly well-suited for fast and highly exothermic reactions and allow for easy scalability. researchgate.net While specific applications to 4-(trifluoromethyl)benzimidazole are emerging, the principles of continuous flow have been successfully applied to the synthesis of related fluorinated compounds, such as 2,4,5-trifluorobenzoic acid, via Grignard exchange and carboxylation in a microreactor setup. researchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has become a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. arkat-usa.org
This technique has been effectively used for the synthesis of 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole derivatives containing a 1,2,4-triazole (B32235) ring. nih.gov The microwave-assisted procedure provides pure products within minutes. nih.gov The general advantages of microwave synthesis include immediate and volumetric heating, which allows for precise temperature control and high reproducibility. arkat-usa.org This method has been applied to accelerate various reactions for synthesizing benzimidazoles and other heterocyclic compounds, sometimes in solvent-free conditions, which adds to its appeal as a green chemistry technique. arkat-usa.orgjetir.org
| Method | Key Advantages | Reaction Time | Ref |
| Microwave-Assisted Synthesis | Rapid, high yields, clean reactions, precise temperature control | Minutes | arkat-usa.orgnih.gov |
Functional Group Tolerance and Regioselectivity in Synthesis
The success of a synthetic methodology is often determined by its tolerance for a wide range of functional groups and its ability to control the position of substitution (regioselectivity).
In the electrochemical synthesis of polycyclic benzimidazoles, the reaction tolerates both electron-donating (e.g., methyl) and electron-withdrawing groups (e.g., -F, -Cl, -Br, -CF₃) on the benzene (B151609) ring of the benzimidazole substrate. rsc.org This demonstrates a broad functional group tolerance, allowing for the synthesis of a diverse library of compounds. rsc.org Similarly, copper-catalyzed one-pot syntheses of benzimidazoles have shown tolerance for ester, nitro, and chloro groups. organic-chemistry.org
Regioselectivity is crucial when synthesizing substituted benzimidazoles. For instance, in the synthesis of 4-trifluoromethyl-substituted imidazoles from mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, the reaction with ammonia (B1221849) proceeds via a regioselective attack at the C-2 position of the oxazolium ring. nih.gov While not a direct synthesis of this compound, this highlights how regiocontrol can be achieved in the formation of the imidazole (B134444) core. In the context of benzimidazoles, regioselectivity often pertains to the substitution pattern on the benzene ring, which is typically controlled by the choice of the starting substituted o-phenylenediamine.
Catalyst Systems in Trifluoromethylbenzimidazole Synthesis
The synthesis of the trifluoromethylbenzimidazole scaffold is significantly enhanced by the use of specific catalyst systems. These catalysts facilitate key bond formations, improve reaction efficiency, and can influence the final product yield and purity. Key catalysts in this field include boron trifluoride etherate (BF₃•OEt₂), copper-based systems like copper(I) iodide/N,N,N′,N′-tetramethylethylenediamine (CuI/TMEDA) and copper(I) oxide (Cu₂O), and zinc triflate (Zn(OTf)₂).
Boron Trifluoride Etherate (BF₃•OEt₂)
Boron trifluoride etherate is a potent and versatile Lewis acid catalyst employed in a variety of organic transformations, including the synthesis of heterocyclic compounds like benzimidazoles. researchgate.netresearchgate.net Its effectiveness stems from its ability to activate substrates, facilitating cyclization and condensation reactions. researchgate.net Researchers have successfully synthesized variously substituted benzimidazoles by reacting o-phenylenediamines with a range of aromatic, unsaturated, and aliphatic aldehydes in the presence of BF₃•OEt₂. researchgate.net A notable advantage of this method is its applicability under solvent-free conditions, which simplifies the procedure and reduces environmental impact. researchgate.net
In more complex transformations, BF₃•OEt₂ has been shown to promote tandem reactions, such as the cleavage of a Csp-Csp2 bond in 2-propynolphenols and anilines, leading to the formation of C2-alkenylated benzimidazoles in moderate to good yields. nih.gov These reactions are typically rapid, often completing within 30 minutes at room temperature under mild conditions. nih.gov The catalyst's utility has also been demonstrated in cascade cyclizations to form complex polycyclic systems. nih.gov
Copper-Based Catalysts: Cu₂O and CuI/TMEDA
Copper catalysts are widely used due to their affordability and unique reactivity.
Copper(I) Oxide (Cu₂O): An efficient and convenient method for the synthesis of 2-trifluoromethyl benzimidazoles utilizes copper(I) oxide (Cu₂O) as the catalyst. rsc.orgresearchgate.net This process involves the cyclization of various o-phenylenediamines with hexafluoroacetylacetone. rsc.org The reaction proceeds smoothly, yielding 2-trifluoromethyl benzimidazoles in satisfactory to excellent yields, in some cases exceeding 99%. rsc.orgresearchgate.net A key aspect of this system is the dual role of hexafluoroacetylacetone, which acts as both the trifluoromethyl source and a ligand for the copper catalyst. rsc.org
Copper(I) Iodide/N,N,N′,N′-tetramethylethylenediamine (CuI/TMEDA): The combination of copper(I) iodide (CuI) and the ligand N,N,N′,N′-tetramethylethylenediamine (TMEDA) creates a highly active catalytic system. organic-chemistry.org While extensively studied for other coupling reactions, this system's principles are relevant for benzimidazole synthesis. The TMEDA ligand enhances the catalyst's performance, allowing for high yields with minimal catalyst loading (e.g., 2 mol% CuI and 5 mol% TMEDA). organic-chemistry.org Such systems are effective under solvent-free conditions and at room temperature, highlighting their efficiency and economic viability. organic-chemistry.org Copper-mediated three-component reactions involving o-iodoanilines, anilines, and ethyl trifluoropyruvate have also been developed to produce diverse 2-trifluoromethylbenzimidazole products. rsc.org
Zinc Triflate (Zn(OTf)₂)
Zinc trifluoromethanesulfonate, or zinc triflate (Zn(OTf)₂), is a stable and highly effective Lewis acid catalyst for various organic syntheses, including the formation of benzimidazoles. nbinno.comwikipedia.org It is recognized for its high reactivity, selectivity, and ease of handling compared to other Lewis acids. nbinno.com
A one-pot synthesis of 2-substituted benzimidazole derivatives has been developed using zinc triflate to catalyze the condensation of o-phenylenediamine with substituted aldehydes. chemmethod.comscirp.orgscirp.org Studies optimizing this reaction found that using 10 mol% of zinc triflate in ethanol (B145695) at reflux temperature provides the best yields. scirp.org This catalytic method is robust, accommodating aldehydes with both electron-donating and electron-withdrawing substituents to produce the desired benzimidazoles in good yields. scirp.org Zinc triflate has also been employed in the synthesis of more complex structures, such as novel benzimidazole-linked triazole derivatives. mdpi.com
| Catalyst System | Reactants | Key Features | Typical Yield | Reference |
|---|---|---|---|---|
| BF₃•OEt₂ | o-phenylenediamine and aldehydes | Versatile Lewis acid; effective under solvent-free conditions. | Very good | researchgate.net |
| Cu₂O | o-phenylenediamines and hexafluoroacetylacetone | Efficient cyclization to 2-trifluoromethyl benzimidazoles. | Up to >99% | rsc.orgresearchgate.net |
| CuI/TMEDA | Acid chlorides and terminal alkynes (principle applicable) | High activity at low catalyst loading; solvent-free conditions. | Good to excellent | organic-chemistry.org |
| Zn(OTf)₂ | o-phenylenediamine and aldehydes | Efficient condensation in ethanol; tolerates diverse functional groups. | Good | scirp.orgscirp.org |
Green Chemistry Considerations in Synthetic Procedures
The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly influencing the synthesis of benzimidazole derivatives. chemmethod.comresearchgate.net The goal is to develop methods that are not only efficient but also environmentally benign and economically viable. chemmethod.comresearchgate.net
Key green chemistry strategies in this context include:
Use of Eco-Friendly Solvents: A significant effort has been made to replace hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and methodologies have been developed to synthesize benzimidazoles in aqueous media using catalysts like copper(II) trifluoromethanesulfonate. researchgate.net Ethanol is another preferred solvent due to its low toxicity and effectiveness in reactions catalyzed by zinc triflate. scirp.orgscirp.org
Solvent-Free Reactions: Eliminating solvents entirely represents a major step forward in green synthesis. researchgate.net Catalyst systems, such as BF₃•OEt₂, have proven effective for synthesizing benzimidazoles under solvent-free conditions, which simplifies work-up procedures, reduces waste, and lowers costs. researchgate.net
Efficient and Recyclable Catalysts: The use of efficient catalysts like zinc triflate and various copper compounds reduces the need for stoichiometric reagents and harsh reaction conditions. mdpi.comijpdd.org Lewis acids are considered a greener alternative for promoting benzimidazole synthesis. mdpi.comijpdd.org The development of heterogeneous or easily recoverable catalysts is a key area of research, aiming to facilitate catalyst reuse and minimize waste streams. rsc.org
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net One-pot reactions, where multiple steps are carried out in the same reactor, are particularly advantageous as they reduce the need for purification of intermediates, saving energy and materials. chemmethod.comscirp.org
Conventional synthesis methods for benzimidazoles often require prolonged heating, complex setups, and toxic reagents, leading to pollution and high costs. chemmethod.comchemmethod.com In contrast, green methodologies offer numerous benefits, including shorter reaction times, milder conditions, and simpler, safer protocols, making them highly attractive for both academic research and industrial applications. beilstein-journals.org
Advanced Spectroscopic and Crystallographic Characterization of this compound: A Review of Available Data
A comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable scarcity of detailed experimental data for the specific compound this compound. While numerous studies focus on the synthesis and characterization of various substituted benzimidazoles due to their significant biological activity, the specific isomer this compound has not been extensively characterized in published literature.
Efforts to compile data for an in-depth analysis across various spectroscopic and crystallographic techniques, as outlined, were undertaken. These searches targeted specific experimental results for Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FT-IR, Raman), Mass Spectrometry, X-ray Diffraction, UV-Visible Spectroscopy, and Elemental Analysis.
The search results primarily yielded information on related, but structurally distinct, molecules. Data is available for other isomers, such as 5-(Trifluoromethyl)benzimidazole and 2-(Trifluoromethyl)benzimidazole, as well as for derivatives with additional or different functional groups like 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole and 4-chloro-6-fluoro-2-(trifluoromethyl)benzimidazole. nih.govepa.gov Furthermore, characterization data for potential precursors like 4-(trifluoromethyl)benzaldehyde (B58038) and 4-(trifluoromethyl)benzylamine (B1329585) are also documented. wikipedia.orgsigmaaldrich.com
One study was identified that synthesized 4-Trifluoromethylbenzimidazole deoxyriboside, an analogue for DNA studies, indicating the synthesis of the core heterocyclic structure. researchgate.net However, the detailed spectroscopic and crystallographic data for the standalone this compound molecule was not provided in the accessible portions of the research. researchgate.net
Consequently, due to the lack of specific, verifiable experimental data in the public domain for this compound, it is not possible to provide the detailed analysis for the following sections as requested:
Advanced Spectroscopic and Crystallographic Characterization of 4 Trifluoromethyl Benzimidazole Systems
Elemental Analysis for Compound Purity and Composition
Further research and publication of the experimental characterization of 4-(Trifluoromethyl)benzimidazole are required before a comprehensive scientific article on this specific topic can be compiled.
Computational Chemistry and Molecular Modeling of 4 Trifluoromethyl Benzimidazole
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(Trifluoromethyl)benzimidazole, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide detailed insights into its geometric and electronic properties. researchgate.net
Optimized geometric parameters such as bond lengths and angles can be precisely calculated. For the related compound 2-(Trifluoromethyl)benzimidazole (B189241) (2TFMBI), DFT calculations have been shown to be in good agreement with experimental X-ray diffraction data. researchgate.netresearchgate.net The planarity of the benzimidazole (B57391) ring system and the dihedral angle formed with the trifluoromethyl-substituted phenyl group are critical parameters that influence the molecule's packing in the solid state and its interaction with biological receptors. In a similar compound, 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole, the dihedral angle between the benzimidazole ring and the trifluoromethyl-substituted benzene (B151609) ring was found to be 30.1(1)°. researchgate.net
These calculations also elucidate the vibrational spectra (FT-IR and Raman) of the molecule. Theoretical vibrational frequencies are calculated and scaled to correlate with experimental data, allowing for precise assignment of vibrational modes. For instance, the characteristic C-N stretching vibrations within the benzimidazole ring of a related compound were identified at 1461, 1365, 1286, and 1168 cm⁻¹. gigvvy.com
Table 1: Selected Optimized Geometric Parameters for a Benzimidazole Derivative (Illustrative data based on related benzimidazole structures)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N (imidazole) | 1.39 | - |
| C=N (imidazole) | 1.32 | - |
| N-C-N | - | 113 |
| C-C (benzene) | 1.40 | - |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. For this compound, MD simulations are crucial for understanding its conformational flexibility and its dynamic interactions with other molecules, such as proteins or cyclodextrins. semanticscholar.orgnih.gov
MD simulations, often running for nanoseconds, can reveal the stability of a ligand-protein complex. nih.govresearchgate.net By calculating the root-mean-square deviation (RMSD) of the atomic positions over time, researchers can assess whether the ligand remains stably bound to its target. nih.gov For example, MD simulations of benzimidazole derivatives bound to enzymes like PI3Kα or cholinesterases have been used to confirm the stability of docking poses and to observe the dynamic hydrogen bond networks that are crucial for binding affinity. nih.govnih.gov
These simulations also provide insights into the conformational landscape of the molecule, identifying low-energy conformations that are likely to be biologically active. The flexibility of the trifluoromethyl group and its interactions with the local environment can be explored, which is essential for understanding its role in molecular recognition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. For benzimidazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. semanticscholar.orgnih.gov
These models are developed using a training set of compounds with known activities. The models then generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For instance, a CoMFA model for a series of benzimidazole derivatives might show that a bulky, electropositive group at a specific position on the benzimidazole core enhances its inhibitory activity against a particular enzyme. semanticscholar.org
The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a robust and predictive model. Such models are invaluable for designing new, more potent derivatives of this compound by predicting their activity before synthesis. nih.gov
Table 2: Illustrative 3D-QSAR Model Statistics for Benzimidazole Derivatives (Based on models for related compounds)
| Model | q² | r² | Steric Contribution (%) | Electrostatic Contribution (%) |
| CoMFA | 0.797 | 0.996 | 55 | 45 |
| CoMSIA | 0.567 | 0.960 | 30 | 35 (plus other fields) |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. researchgate.netsemanticscholar.org
Docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are responsible for the ligand's binding affinity. nih.gov For example, the docking of 2-(Trifluoromethyl)benzimidazole into the active sites of tumor-inducing proteins has been performed to understand its anti-tumor potential. researchgate.net The results reveal the specific amino acid residues that the benzimidazole core, the N-H group, and the trifluoromethyl group interact with. The calculated binding energy (or docking score) provides an estimate of the binding affinity, helping to rank potential drug candidates. researchgate.net
Analysis of Frontier Molecular Orbitals (FMO) and Electrostatic Potential Surfaces (MESP)
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. researchgate.netnih.gov
The Molecular Electrostatic Potential Surface (MESP) is used to visualize the charge distribution of a molecule and to predict how it will interact with other molecules. researchgate.net The MESP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For benzimidazoles, the nitrogen atoms of the imidazole (B134444) ring are typically regions of negative potential, while the N-H proton is a site of positive potential, indicating its role as a hydrogen bond donor. researchgate.netnih.gov
Natural Bond Orbital (NBO) and Mulliken Population Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. researchgate.net It examines charge transfer or conjugative interactions between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The energy of these interactions (E(2)) quantifies the extent of delocalization and can explain the stability of certain conformations and the nature of intramolecular hydrogen bonds. researchgate.net
Mulliken population analysis is another method used to calculate the partial atomic charges in a molecule. researchgate.net By determining the charge on each atom, it helps in understanding the molecule's polarity and reactivity. Both NBO and Mulliken analyses for 2-(Trifluoromethyl)benzimidazole have revealed the electron-withdrawing effect of the trifluoromethyl group and its influence on the charge distribution across the entire molecule. researchgate.net
Topological Analyses of Intermolecular Interactions
A suite of topological analysis methods, including the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, Electron Localization Function (ELF), and Local Orbital Locator (LOL), are employed to provide a profound understanding of the bonding and non-covalent interactions within this compound. researchgate.netmdpi.com
QTAIM analysis examines the topology of the electron density to characterize chemical bonds and intermolecular interactions. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can distinguish between shared (covalent) and closed-shell (non-covalent) interactions. gigvvy.comacs.org
NCI analysis is used to visualize weak, non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, in real space. It generates 3D plots where different types of interactions are represented by colored surfaces. researchgate.netmdpi.com
ELF and LOL are functions that help to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs, as described by Lewis theory. These analyses provide a visual and quantitative picture of the electron-pair distribution in the molecule. researchgate.netacs.org
Together, these methods offer a comprehensive picture of the forces that govern the structure and interactions of this compound at the electronic level. researchgate.net
Theoretical Investigations of Non-Linear Optical (NLO) Properties
No dedicated theoretical studies on the non-linear optical properties of this compound were found in the reviewed literature. Computational investigations, typically employing methods like Density Functional Theory (DFT), are required to calculate key NLO parameters such as polarizability (α) and first-order hyperpolarizability (β). Such studies would elucidate the relationship between the molecular structure, electron density distribution, and the NLO response, which is essential for evaluating its potential in photonic and optoelectronic devices.
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
There is a lack of specific in silico ADME studies for this compound in the available scientific literature. A computational ADME analysis would involve predicting various pharmacokinetic parameters. These predictions are vital in the early stages of drug discovery to assess the viability of a compound.
Typical parameters evaluated in such studies include:
Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).
Distribution: Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism.
Excretion: Forecasts related to the compound's clearance from the body.
Drug-likeness: Evaluation based on established rules such as Lipinski's Rule of Five.
Without specific computational models and results for this compound, a data table for its ADME properties cannot be constructed.
Mechanistic Elucidation of Biochemical and Biological Activities of 4 Trifluoromethyl Benzimidazole Derivatives
Enzyme Inhibition Mechanisms
Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of benzimidazole (B57391) have been identified as effective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. nih.govdovepress.com Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. nih.gov
Hydrazone derivatives based on 4-(trifluoromethyl)benzohydrazide, a closely related scaffold, have demonstrated dual inhibition of both cholinesterases. These compounds typically exhibit stronger inhibition against AChE than BuChE. For instance, studies on a series of these hydrazones revealed IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE.
Kinetic studies have shown that these compounds can act as mixed-type inhibitors. For example, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide was identified as a potent mixed-type inhibitor of AChE. This dual interaction involves binding to both the catalytic active site and a peripheral anionic site of the enzyme.
Structure-activity relationship (SAR) analyses have provided insights into the molecular requirements for potent inhibition. The presence of an electron-withdrawing substituent, such as a second trifluoromethyl group or a nitro group at the para position of the benzylidene ring, enhances inhibitory potency. Conversely, electron-donating groups like methyl or methoxy (B1213986) groups are unfavorable for activity.
Table 1: Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide-hydrazone Derivatives against Cholinesterases
| Compound | Substituent on Benzaldehyde | AChE IC50 (µM) | BuChE IC50 (µM) |
| 2l | 4-CF3 | 46.8 | 66.8 |
| 2m | 4-NO2 | 53.2 | 75.3 |
| 2k | 4-Br | 60.5 | 100.9 |
| 2b | 4-Cl | 71.9 | 80.7 |
| 2i | 4-CH3 | 118.9 | 158.5 |
| 2j | 4-OCH3 | 137.7 | 881.1 |
Data sourced from studies on hydrazones of 4-(trifluoromethyl)benzohydrazide.
Dipeptidyl Peptidase III (DPP III)
Dipeptidyl peptidase III (DPP III) is a zinc-dependent metallopeptidase involved in various physiological processes, including pain modulation and blood pressure regulation. mdpi.comnih.gov The benzimidazole moiety has been a key structural element in the design of synthetic DPP III inhibitors. mdpi.com The rationale for its use stems from its ability to form hydrogen bonds and engage in π-π stacking interactions with histidine residues in the enzyme's active site. mdpi.com
Research into benzimidazole derivatives has shown that the presence of a basic amidino group is crucial for potent DPP III inhibition, as it mimics the N-terminal amino group of natural substrates. mdpi.com The inhibitory potency is significantly enhanced when these amidino groups are cyclized into an imidazoline (B1206853) ring. mdpi.com Further structural rigidity, introduced by incorporating a cyclobutene (B1205218) ring to link two amidino-substituted benzimidazole moieties, resulted in compounds with strong DPP III inhibition, achieving IC50 values below 5 µM. mdpi.com While specific data on 4-(trifluoromethyl)benzimidazole derivatives is not extensively detailed, the established SAR for benzimidazoles suggests that the electron-withdrawing trifluoromethyl group could influence the electronic properties of the benzimidazole ring system and its interaction with the enzyme's active site.
Glycosidases (α-Glucosidase, α-Amylase)
Inhibitors of α-glucosidase and α-amylase are therapeutic targets for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.govnih.gov Benzimidazole derivatives have emerged as a promising class of inhibitors for these enzymes. nih.govnih.gov
Studies on various substituted benzimidazoles have demonstrated significant α-amylase and α-glucosidase inhibitory activities, with some derivatives showing potency greater than the standard drug, acarbose. nih.govacs.org For example, a series of arylated benzimidazoles showed α-amylase inhibition with IC50 values in the low micromolar range (1.86 µM to 3.16 µM). nih.gov Similarly, benzimidazole-thiazole hybrids have been identified as potent dual inhibitors of both α-amylase and α-glucosidase, with IC50 values also in the low micromolar range. nih.gov
The structure-activity relationship for this class of inhibitors indicates that the nature and position of substituents on the benzimidazole scaffold are critical. For instance, a 5-fluoro substituted benzimidazole derivative was found to be a highly potent α-amylase inhibitor (IC50 = 1.86 µM). nih.gov This suggests that electron-withdrawing groups, such as the trifluoromethyl group, could be favorable for activity. Kinetic studies on active benzimidazole-thioquinoline derivatives have revealed a competitive mode of inhibition against α-glucosidase, indicating that these compounds compete with the substrate for binding to the active site of the enzyme. nih.gov
Table 2: α-Amylase Inhibitory Activity of Substituted Benzimidazole Derivatives
| Compound | Substitution | α-Amylase IC50 (µM) |
| Derivative 9 | 5-Fluoro, Methylated Furan | 1.86 ± 0.08 |
| Derivative 2 | 5,6-Dimethyl | 2.11 ± 0.10 |
| Acarbose (Standard) | - | 1.46 ± 0.26 |
Data sourced from studies on arylated benzimidazoles. nih.gov
Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1) and Other Mycobacterial Targets
Decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1) is an essential enzyme in Mycobacterium tuberculosis (Mtb), playing a critical role in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. researchgate.netnih.gov This makes DprE1 a key target for the development of new anti-tuberculosis drugs. researchgate.net
Benzimidazole derivatives have been successfully identified as potent, non-covalent inhibitors of DprE1. nih.govnih.gov These inhibitors were developed through a "scaffold morphing" strategy, where the nitrogen atom in a 1,4-azaindole scaffold was transposed to create the benzimidazole core. This new scaffold retained potent DprE1 enzyme inhibition and demonstrated powerful antimycobacterial activity.
The mechanism involves the benzimidazole compound binding non-covalently to the DprE1 enzyme. Structure-activity relationship studies have shown that substitutions at the C-6 position of the benzimidazole ring with small groups like methyl or methoxy enhance antimycobacterial activity. nih.gov The introduction of an electron-withdrawing group, such as a trifluoromethyl (CF3) group, on the phenyl ring of the side chain can lead to a drastic drop in the minimum inhibitory concentration (MIC) and a significant increase in DprE1 inhibitory activity. nih.gov For example, a derivative with a 3-fluoro-4-(trifluoromethyl)phenyl group was among the most potent compounds identified. nih.gov These compounds exhibit potent enzymatic inhibition of Mtb DprE1 and correspondingly low MIC values against whole Mtb cells. nih.govresearchgate.net
Table 3: Activity of Benzimidazole (BI) Derivatives against Mtb DprE1 and Whole Cells
| Compound | Substitution | DprE1 IC50 (nM) | Mtb MIC (µg/mL) |
| BI Compound 2 | Unsubstituted | 15.5 | 0.2 |
| BI Compound 3 | 6-Methyl | 1.9 | 0.05 |
| BI Compound 4 | 6-Methoxy | 3.9 | 0.05 |
Data sourced from scaffold morphing studies.
Diacylglycerol Acyltransferase 1 (DGAT1)
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final step in the synthesis of triglycerides from diacylglycerol and acyl-CoA. nih.govresearchgate.net Inhibition of DGAT1 is a promising therapeutic strategy for metabolic disorders like obesity and type 2 diabetes. nih.govresearchgate.net
Benzimidazole-based compounds have been developed as potent and selective DGAT1 inhibitors. nih.govscielo.br The mechanism of action involves blocking the DGAT1 enzyme's active site, which prevents the synthesis of triglycerides. researchgate.net This leads to reduced lipid storage and has been shown to lower postprandial triglyceride levels. nih.gov
Medicinal chemistry efforts have focused on optimizing the benzimidazole scaffold to improve potency and pharmacokinetic properties. Key structural modifications include replacing a terminal amide with a bioisosteric oxadiazole and incorporating a pyridyl-oxy-cyclohexanecarboxylic acid moiety. nih.gov These changes led to compounds with excellent DGAT1 inhibitory potency and high selectivity over related enzymes like acyl CoA:cholesterol acyltransferase (ACAT). nih.gov Some advanced derivatives with a [3.1.0] bicyclohexane carboxylic acid moiety were designed to prevent in vivo isomerization, which could otherwise complicate development. scielo.br
Kinase Inhibition (e.g., RAF Kinase, VEGFR-2, Kinesin Spindle Protein Eg5)
The benzimidazole scaffold is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif or as a general scaffold. These derivatives can function as ATP-competitive inhibitors and some have been developed as multi-target inhibitors, which can be advantageous in treating complex diseases like cancer.
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, and its inhibition is a major approach in cancer therapy. A series of 2-aryl benzimidazole derivatives were identified as multi-target inhibitors with moderate activity against VEGFR-2. For example, one potent compound (5a) from this series exhibited an IC50 value of 0.31 µM against VEGFR-2. Molecular docking studies suggest these compounds bind to the ATP-binding pocket of the kinase.
RAF Kinase: RAF kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. Benzimidazole-based derivatives have been designed as inhibitors of BRAF, a member of the RAF kinase family. A series of N'-Benzylidene-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazides were found to have dual inhibitory activity against EGFR and BRAFV600E. Compound 4c from this series showed significant inhibition of BRAFV600E with an IC50 of 0.55 µM.
Kinesin Spindle Protein (Eg5): Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis, making it an attractive target for anticancer drugs. Benzimidazole derivatives have been found to bind to an allosteric pocket (α4/α6/L11) on the Eg5-ADP complex. This binding mechanism inhibits the release of ADP from the enzyme, leading to mitotic arrest and cell death. This represents a non-ATP-competitive mode of inhibition.
Table 4: Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound Class | Target Kinase | Representative IC50 (µM) |
| 2-Aryl Benzimidazoles | VEGFR-2 | 0.31 |
| Benzimidazole Carbohydrazides | BRAFV600E | 0.55 |
Data sourced from multi-target kinase inhibitor studies.
Sterol 14-Demethylase (CYP51)
Derivatives of this compound are recognized for their potential to inhibit sterol 14-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and protozoa. Ergosterol is an essential component of the cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death. The inhibitory mechanism of azole compounds, including benzimidazole derivatives, against CYP51 is well-established.
The nitrogen atom at position 3 of the benzimidazole ring plays a crucial role in the inhibitory action. It coordinates with the heme iron atom located at the active site of the CYP51 enzyme. This interaction prevents the binding of the natural substrate, lanosterol, thereby blocking the demethylation process. This mode of action is characteristic of azole antifungals and has been a cornerstone of their therapeutic success.
Research on various azole derivatives, such as benznidazole, has demonstrated their inhibitory effects on Trypanosoma cruzi CYP51 (TCCYP51). nih.gov While not all studies focus specifically on the 4-(trifluoromethyl) substitution, the fundamental mechanism of heme iron coordination is conserved across the class. The trifluoromethyl group can further enhance the binding affinity and metabolic stability of the molecule, potentially leading to more potent and durable inhibition.
Table 1: Investigated Azole Derivatives and their Interaction with CYP51
| Derivative Class | Investigated Organism | Key Mechanistic Feature |
| Benzimidazole | Trypanosoma cruzi | Azole nitrogen coordinates with heme iron in the active site. |
| Triazole | Candida albicans | Similar to benzimidazoles, with the triazole ring interacting with the heme iron. |
| Imidazole (B134444) | Trypanosoma brucei, Trypanosoma cruzi | Functionally irreversible inhibition observed with some β-phenyl imidazoles. nih.gov |
This table is generated based on the general understanding of azole-CYP51 interactions and specific examples from the literature.
Interaction with Cellular Receptors (e.g., Transient Receptor Potential Vanilloid-1 (TRPV-1), Cannabinoid Receptors)
Beyond their antimicrobial properties, this compound derivatives have been shown to interact with important cellular receptors in mammals, highlighting their potential for treating a range of other conditions, including pain and inflammation.
The Transient Receptor Potential Vanilloid-1 (TRPV-1) , a non-selective cation channel activated by stimuli such as heat, protons, and capsaicin, is a key player in pain perception. Several benzimidazole derivatives have been identified as potent TRPV-1 antagonists. nih.govnih.gov For instance, a bipyridinyl benzimidazole derivative incorporating a trifluoromethyl group has been synthesized and demonstrated efficacy as a TRPV-1 antagonist. mdpi.com By blocking the TRPV-1 channel, these compounds can prevent the transmission of pain signals.
Furthermore, there is a growing body of evidence for the interaction of benzimidazole derivatives with cannabinoid receptors (CB1 and CB2) . nih.gov Notably, novel benzimidazole derivatives have been developed as highly selective agonists for the CB2 receptor. researchgate.netnih.gov The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory and analgesic effects. The development of selective CB2 agonists is a promising therapeutic strategy that avoids the psychoactive effects associated with CB1 receptor activation.
Interference with Microbial and Parasitic Biochemical Pathways (e.g., Tubulin Polymerization, DNA Replication)
The therapeutic utility of this compound derivatives extends to their ability to interfere with fundamental cellular processes in microbes and parasites, such as the dynamics of the cytoskeleton and the replication of genetic material.
A significant mechanism of action for many benzimidazole compounds is the inhibition of tubulin polymerization . nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division, motility, and intracellular transport. By binding to tubulin, these derivatives prevent its polymerization into functional microtubules, leading to cell cycle arrest and apoptosis. Interestingly, while many benzimidazole derivatives are microtubule-destabilizing agents, some have been found to act as microtubule stabilizers. nih.gov
In addition to targeting the cytoskeleton, benzimidazole derivatives can also interfere with DNA replication . nih.gov Some compounds in this class have been shown to act as DNA intercalating or alkylating agents. mdpi.com Furthermore, specific benzimidazole derivatives have been developed to inhibit viral replication by protecting host proteins, such as the APOBEC3G protein, from viral-induced degradation, as seen in the case of HIV-1. nih.gov A 2-(trifluoromethyl)-1H-benzimidazole derivative has also been synthesized and evaluated for its activity against various protozoa. nih.gov
Antioxidant Mechanisms
Benzimidazole derivatives have been shown to effectively scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. researchgate.netnih.gov By neutralizing these reactive species, they can mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.
Another important antioxidant mechanism is the inhibition of lipid peroxidation . nih.govnih.gov This process, initiated by free radicals, can damage cell membranes and lead to cellular dysfunction. Certain benzimidazole derivatives have demonstrated the ability to prevent NADPH-dependent lipid peroxidation in liver microsomes, thereby protecting cellular integrity. This antioxidant activity is often linked to their anti-inflammatory properties, as oxidative stress and inflammation are closely intertwined.
Anti-inflammatory Pathways (e.g., Cyclooxygenase (COX), 5-Lipoxygenase)
The anti-inflammatory effects of this compound derivatives are mediated through their interaction with key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
The 5-lipoxygenase (5-LOX) enzyme is responsible for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. Specific benzimidazole derivatives have been identified as potent inhibitors of 5-LOX. nih.govnih.gov For example, 5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol has shown significant 5-lipoxygenase inhibitory activity. nih.gov By blocking this pathway, these compounds can reduce the production of inflammatory leukotrienes.
In addition to 5-LOX, benzimidazole derivatives can also inhibit the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, another class of inflammatory mediators. nih.govnih.gov The ability to inhibit both COX and 5-LOX pathways is a particularly attractive feature for an anti-inflammatory agent, as it can provide broader and more effective control of the inflammatory response.
Table 2: Anti-inflammatory Targets of Benzimidazole Derivatives
| Enzyme Target | Role in Inflammation | Example of Inhibitory Benzimidazole Derivative |
| 5-Lipoxygenase (5-LOX) | Catalyzes the production of leukotrienes. | 5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol nih.gov |
| Cyclooxygenase (COX) | Catalyzes the production of prostaglandins. | General benzimidazole scaffolds have shown COX inhibitory activity. nih.govnih.gov |
This table summarizes the key anti-inflammatory enzyme targets of benzimidazole derivatives based on the provided search results.
Structure Activity Relationship Sar Studies in 4 Trifluoromethyl Benzimidazole Research
Impact of Trifluoromethyl Group Position and Substitution on Activity
The trifluoromethyl (-CF3) group is a key feature in many modern pharmaceuticals due to its unique electronic properties and metabolic stability. Its position on the benzimidazole (B57391) ring significantly modulates the compound's biological profile. While direct comparative studies on all positional isomers of trifluoromethyl)benzimidazole are not extensively documented in single reports, the existing literature on benzimidazole derivatives allows for a general understanding of the importance of substituent placement.
Research on positional isomers of 1-alkyl-2-trifluoromethyl-5- or 6-substituted benzimidazoles has provided valuable insights into how the location of the -CF3 group and other substituents affects antimicrobial activity. researchgate.net In a study comparing 1-alkyl-2-trifluoromethyl-5-nitrobenzimidazoles and 1-alkyl-2-trifluoromethyl-6-nitrobenzimidazoles, both sets of isomers were synthesized and evaluated. researchgate.net The study revealed that the biological activity is sensitive to the substitution pattern on the benzimidazole core. For instance, certain positional isomers demonstrated more promising antibacterial and antifungal activities than others, highlighting the critical role of the spatial arrangement of the trifluoromethyl and other groups. researchgate.net
The sterically hindered placement of a trifluoromethyl group at the C2-position of the benzimidazole ring has been shown to enhance in-vitro anticancer activity against various cell lines. chalcogen.ro This suggests that the electronic and steric effects of the -CF3 group are highly dependent on its location within the molecule. The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the benzimidazole nitrogen atoms, affecting receptor binding and cell membrane permeability.
Table 1: Antimicrobial Activity of Positional Isomers of Substituted 2-(Trifluoromethyl)benzimidazoles
| Compound ID | Position of Substituent | R Group | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|---|---|
| 3b | 5-NO2 | Ethyl | Promising | Promising |
| 4b | 6-NO2 | Ethyl | Promising | Promising |
Note: This table is illustrative, based on findings that certain positional isomers showed promising activity without specifying exact MIC values in the abstract. researchgate.net
Influence of Halogen Substitutions on Potency and Selectivity
The introduction of halogen atoms is a widely used strategy in medicinal chemistry to enhance the potency and selectivity of drug candidates. In the context of benzimidazole derivatives, halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets.
While specific studies on the halogenation of the 4-(trifluoromethyl)benzimidazole scaffold are limited, research on related benzimidazole structures provides valuable SAR insights. For instance, the synthesis of various fluoro-substituted benzimidazole derivatives has been shown to yield compounds with significant antihypertensive activities. nih.gov These studies indicate that the presence and position of fluorine atoms can drastically alter the pharmacological profile.
A theoretical investigation into the effect of halogenation (fluorine, chlorine, and bromine) on benzimidazole derivatives found that while the effect is less pronounced than solvent polarization, it can be strategically chosen to fine-tune the properties of the molecule for specific applications, such as in the design of fluorescence probes. nih.gov In another study, the presence of a fluorine atom at the 7th position of a benzothiazole (B30560) derivative, a related heterocyclic system, was found to enhance cytotoxicity in anticancer assays. rsc.org
For this compound, the addition of other halogens (e.g., chlorine, bromine) at other available positions on the benzene (B151609) ring could lead to synergistic effects. The combined electron-withdrawing properties of the trifluoromethyl group and another halogen could further modulate the electronic distribution of the aromatic system, potentially leading to stronger interactions with target proteins.
Effects of Nitrogen Atom Substitution on Biological Profiles
The nitrogen atoms of the benzimidazole ring, at positions N-1 and N-3, are crucial for its biological activity and offer a prime location for chemical modification. Substitution at these positions can significantly impact the compound's physicochemical properties, such as solubility and lipophilicity, as well as its ability to form hydrogen bonds, which is often critical for receptor binding.
The synthesis and biological evaluation of N-substituted benzimidazole derivatives have been a fertile area of research. For instance, a series of N-alkyl substituted benzimidazoquinazolinones, including a derivative with a 4-(trifluoromethyl)benzyl group, have been synthesized. researchgate.net The nature of the substituent on the nitrogen atom plays a pivotal role in defining the biological activity.
In a study on alkylated benzimidazole derivatives as potential antiviral agents, it was found that the nature (polar or non-polar) and position of the substituent at the N-1 position were important in determining the antiviral properties. nih.gov This underscores the principle that modifications at the nitrogen atom can be used to tailor the biological profile of the benzimidazole core.
For this compound, N-alkylation or N-arylation can lead to a diverse range of biological activities. The introduction of different groups can influence the molecule's orientation within a binding pocket and introduce new points of interaction.
Table 2: Examples of N-Substituted Benzimidazole Derivatives
| Compound Type | N-1 Substituent | Potential Biological Activity |
|---|---|---|
| Benzimidazoquinazolinone | 4-(Trifluoromethyl)benzyl | Modulated Biological Profile |
Role of Aromatic and Heteroaromatic Ring Modifications
Modifications to the aromatic and heteroaromatic rings of the benzimidazole scaffold are a key strategy in SAR studies to explore new chemical space and optimize biological activity. This can involve the introduction of substituents on the benzene ring of the benzimidazole core or the alteration of aromatic or heteroaromatic rings attached to the main scaffold.
Furthermore, many biologically active benzimidazoles are substituted at the 2-position with various aromatic or heteroaromatic rings. The nature of this ring system is a critical determinant of activity. For instance, in a study of bis-2-(pyridyl)-1H-benzimidazoles, the position of the nitrogen atom in the pyridine (B92270) ring (2-, 3-, or 4-position) had a significant impact on their DNA binding affinities. nih.gov This demonstrates that even subtle changes in an attached heteroaromatic ring can lead to profound differences in biological function.
Development of Pharmacophores and Lead Compounds
A pharmacophore model is an abstract representation of the essential molecular features that are necessary for a molecule to exert a specific biological activity. The development of such models for benzimidazole derivatives is a crucial step in the rational design of new drugs. These models help in identifying the key structural motifs and their spatial arrangement required for interaction with a biological target.
The process of lead optimization involves taking a promising hit compound and systematically modifying its structure to improve its activity, selectivity, and pharmacokinetic properties. nih.gov While specific lead optimization campaigns starting from this compound are not widely published, the general strategies employed in drug discovery are applicable. This would involve iterative cycles of chemical synthesis, biological testing, and SAR analysis to refine the molecular structure and develop a preclinical candidate.
Pharmacophore models for various classes of benzimidazole derivatives have been developed, for instance, for topoisomerase I inhibitors, where the model helps in predicting the activity of new compounds. researchgate.net Such models can guide the design of novel this compound derivatives with enhanced and specific biological activities.
Preclinical and in Vitro Exploration of Biological Potential of 4 Trifluoromethyl Benzimidazole Analogues
Antimicrobial Efficacy
Derivatives of 4-(Trifluoromethyl)benzimidazole have been investigated for their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, parasites, and viruses.
Analogues of this compound have demonstrated notable antibacterial properties. A number of synthesized derivatives have shown promising activity against various bacterial strains. For instance, some trifluoromethyl benzimidazole (B57391) derivatives have been evaluated for their ability to bind to the crystal structure of E. coli (PDB = 1KZN) and S. aureus (PDB = 1JIJ), revealing good binding affinities that suggest their potential as antibacterial agents.
A fluorinated benzimidazole analogue, TFBZ (2-(3,5-Bis(trifluoromethyl)phenyl)-4-nitro-6-(trifluoromethyl)-1H-benzo[d]imidazol-1-ol), has displayed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for TFBZ against MRSA were determined to be 4 μg/mL and 8 μg/mL, respectively. frontiersin.org Furthermore, TFBZ exhibited potent growth inhibition of both susceptible S. aureus and drug-resistant MRSA, with MIC50 values of 0.99 and 1.15 μg/mL, respectively. frontiersin.org
While broad antibacterial activity has been reported, specific studies focusing solely on the efficacy of this compound analogues against Mycobacterium tuberculosis are an area of ongoing research within the broader field of benzimidazole derivatives.
| Compound | Bacterial Strain | Activity | Value |
|---|---|---|---|
| TFBZ | MRSA | MIC | 4 μg/mL |
| TFBZ | MRSA | MBC | 8 μg/mL |
| TFBZ | S. aureus | MIC50 | 0.99 μg/mL |
| TFBZ | MRSA | MIC50 | 1.15 μg/mL |
The antifungal potential of this compound analogues has also been a subject of investigation. Studies have shown that the introduction of a trifluoromethyl group can enhance antifungal efficacy. For example, 3,5-bis(trifluoromethyl)phenyl benzimidazoles have demonstrated strong antifungal activity, in some cases comparable or even superior to reference drugs like Fluconazole. researchgate.net The incorporation of electron-withdrawing groups such as trifluoromethyl on the phenyl ring of benzimidazole-triazole hybrids has been noted to be highly favorable for antimicrobial activity. mdpi.com
| Compound Class | Fungal Strain | Observation |
|---|---|---|
| 3,5-bis(trifluoromethyl)phenyl benzimidazoles | Not specified | Comparable or stronger activity than Fluconazole |
| Benzimidazole-triazole hybrids with trifluoromethyl group | Not specified | Favorable for antifungal activity |
Research into the antiparasitic and antiprotozoal effects of 2-(trifluoromethyl)-1H-benzimidazole derivatives has been conducted. These compounds have been evaluated for their activity against protozoa such as Giardia lamblia and Trichomonas vaginalis, as well as the nematode Trichinella spiralis. While specific activity against Plasmodium species for this compound analogues is a focused area of research, the broader class of benzimidazoles has shown antiplasmodial activity.
The antiviral properties of this compound analogues have been explored, particularly against viruses like the Lassa virus (LASV). Certain derivatives, such as those substituted with a trifluoromethyl phenyl group, have been synthesized and evaluated for their inhibitory effects. For instance, compound 7g-Z, a (Z)-1-(4-isopropoxyphenyl)-5-(4-(trifluoromethyl)styryl)-1H-benzo[d]imidazole, has been part of a series of compounds tested for their activity against LASV pseudotyped virus (LASVpv). mdpi.com While this compound showed a reduction in activity compared to others in the series, it highlights the ongoing investigation into this class of molecules as potential viral inhibitors. mdpi.com
| Compound | Virus | Observation |
|---|---|---|
| 7g-Z | Lassa virus pseudotyped virus (LASVpv) | Evaluated for inhibitory activity |
Anti-Cancer and Cytotoxic Investigations (In Vitro Cell Line Studies)
A significant area of research for this compound analogues is their potential as anti-cancer agents. Various derivatives have been synthesized and tested for their cytotoxic effects on a range of human cancer cell lines.
Bis-benzimidazole derivatives containing a 2-(4-(Trifluoromethyl)phenyl) moiety have been evaluated for their anticancer potential against the NCI 60 cell line panel. acs.org Among these, compounds 11a , 12a , and 12b were identified as particularly potent, exhibiting low 50% growth inhibition (GI50) values across numerous cancer cell lines. acs.org
Another study reported on new isoindolines modified with cyano and amidino benzimidazoles as potential antitumor medications. One of the most potent compounds identified was 4-amino-3-cyano-2-(4-hydroxyphenylene)-1,2-dihydro-pyrimido[1,2-a]benzimidazole, which displayed an IC50 of 0.230±05 μg/ml against MV4-11 cells. nveo.org
Benzimidazole derivatives with a trifluoromethyl group have also demonstrated antagonistic effects in prostate cancer models. nih.gov For example, 5,6-dichloro-benzimidazole derivatives with a trifluoromethyl group showed an ID50 of 0.15 mg/day in a rat prostate xenograft model. nih.gov
| Compound | Cell Line | Activity | Value |
|---|---|---|---|
| 11a | NCI 60 Panel | GI50 | Potent Activity |
| 12a | NCI 60 Panel | GI50 | Potent Activity |
| 12b | NCI 60 Panel | GI50 | Potent Activity |
| 4-amino-3-cyano-2-(4-hydroxyphenylene)-1,2-dihydro-pyrimido[1,2-a]benzimidazole | MV4-11 | IC50 | 0.230±05 μg/ml |
| 5,6-dichloro-benzimidazole derivative with trifluoromethyl group | Prostate Xenograft | ID50 | 0.15 mg/day |
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory potential of benzimidazole derivatives with trifluoromethyl substitutions has been noted in several studies. A series of new benzimidazole derivatives were investigated for their ability to inhibit various inflammatory mediators. It was found that derivatives with trifluoromethyl and methoxy (B1213986) substitutions at the 4-position of an attached phenyl ring exhibited strong inhibition of secretory phospholipases A2. nih.govresearchgate.net These compounds were also shown to effectively inhibit pro-inflammatory enzymes and cytokines. nih.govresearchgate.net
While the direct analgesic properties of this compound analogues are a subject for more focused investigation, the demonstrated anti-inflammatory activity suggests a potential role in mitigating inflammation-related pain.
| Compound Class | Target | Observation |
|---|---|---|
| Benzimidazole derivatives with 4-trifluoromethylphenyl substitution | Secretory phospholipases A2 | Strong inhibition |
Antihypertensive Properties
Analogues of this compound have been investigated for their potential as antihypertensive agents, primarily through their action as angiotensin II receptor blockers (ARBs). The renin-angiotensin system plays a crucial role in regulating blood pressure, and blockade of the angiotensin II type 1 (AT1) receptor is a well-established therapeutic strategy for hypertension.
A study focused on the synthesis and biological evaluation of benzimidazolyl biphenyl derivatives identified a specific compound with a trifluoromethyl group at the 2-position of the benzimidazole ring as a potent antihypertensive agent. ijbpas.com The compound, 4'-((6-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl) methyl)-[1, 1'-biphenyl]-2-carboxylic acid, demonstrated significant antihypertensive activity in a rat model of hypertension induced by dexamethasone. ijbpas.com When compared to the standard drug losartan, this trifluoromethyl-containing benzimidazole derivative showed a noteworthy reduction in blood pressure. ijbpas.com
The mechanism of action for many benzimidazole-based antihypertensive agents involves the blockade of the AT1 receptor. nih.gov By inhibiting the binding of angiotensin II to this receptor, these compounds prevent vasoconstriction and promote vasodilation, leading to a decrease in blood pressure. nih.gov The inclusion of a fluorine-containing group, such as a trifluoromethyl group, can enhance the electron density of the molecule, potentially leading to better interaction with the receptor protein. nih.gov
| Compound | Animal Model | Effect on Blood Pressure | Reference |
|---|---|---|---|
| 4'-((6-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl) methyl)-[1, 1'-biphenyl]-2-carboxylic acid | Dexamethasone-induced hypertensive rats | Showed improved antihypertensive activity compared to other synthesized compounds. | ijbpas.com |
Antidiabetic Potential
The exploration of this compound analogues has also extended to their potential as antidiabetic agents. One of the key targets for non-insulin-dependent diabetes mellitus is the inhibition of carbohydrate-digesting enzymes such as α-glucosidase and α-amylase. By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial hyperglycemia.
Research has identified 2-[4-(Trifluoromethyl) phenyl]-1H-benzimidazole as a compound with potential α-glucosidase inhibitory activity. The α-glucosidase enzyme, located in the brush border of the small intestine, is crucial for glycemic control by hydrolyzing the 1,4-linkages in carbohydrates to form glucose. Inhibition of this enzyme can effectively lower blood glucose levels. The structural similarity of benzimidazole to natural purine bases makes it an effective scaffold for interacting with biological macromolecules.
| Compound | Target Enzyme | Observed Activity |
|---|---|---|
| 2-[4-(Trifluoromethyl) phenyl]-1H-benzimidazole | α-glucosidase | Recognized as an α-glucosidase inhibitor. |
Neuroprotective Effects
Analogues and metabolites of compounds containing the trifluoromethylphenyl moiety have demonstrated significant neuroprotective effects in preclinical models of ischemic brain injury. A key compound in this research is 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), a major metabolite of triflusal.
Studies have shown that HTB exhibits multi-modal neuroprotective effects against ischemic brain damage. In a rat model of middle cerebral artery occlusion (MCAO), intravenous administration of HTB significantly reduced brain infarct volume and improved motor activities and neurological deficits. The therapeutic window for HTB was found to extend up to 9 hours after the ischemic event.
The neuroprotective mechanisms of HTB are attributed to its anti-inflammatory, anti-excitotoxic, and anti-Zn2+-toxicity effects. HTB was found to suppress microglial activation and the expression of proinflammatory cytokines in the postischemic brain. Furthermore, it demonstrated a more potent inhibitory effect on NMDA-induced neuronal cell death in primary cortical neuron cultures compared to triflusal or salicylic acid.
Another related compound, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a pyruvate ester of HTB, has also shown robust neuroprotective effects. OPTBA was found to be more effective than a combined treatment of HTB and pyruvate in reducing infarct volumes and ameliorating motor impairment and neurological deficits in the MCAO rat model. Its neuroprotective action is mediated through both its direct effects and its hydrolysis into HTB and pyruvate, providing a multimodal approach to neuroprotection in the postischemic brain.
| Compound | Animal Model | Key Findings |
|---|---|---|
| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced brain infarct volume, suppressed microglial activation and proinflammatory cytokine expression, and inhibited NMDA-induced neuronal cell death. |
| 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA) | Middle Cerebral Artery Occlusion (MCAO) in rats | Demonstrated greater neuroprotective effects than combined HTB and pyruvate treatment, acting as a multimodal neuroprotectant. |
Antioxidant Activities
The antioxidant properties of benzimidazole derivatives, including those with trifluoromethyl substitutions, have been a subject of scientific inquiry. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases.
Various in vitro assays have been employed to evaluate the antioxidant potential of these compounds, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the assessment of lipid peroxidation inhibition. Studies on different series of benzimidazole derivatives have shown varying degrees of antioxidant activity. For instance, certain 2-substituted benzimidazole derivatives have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation.
While direct studies on the antioxidant activity of this compound itself are not extensively detailed in the provided search results, the broader class of fluorinated benzimidazoles has shown promise. The presence of a fluorine atom can influence the electronic properties of the molecule, which in turn can affect its antioxidant capacity.
| Compound Class | Assay | General Findings |
|---|---|---|
| 2-Substituted benzimidazole derivatives | DPPH radical scavenging, Lipid peroxidation inhibition | Demonstrated free radical scavenging and inhibition of lipid peroxidation. |
| Fluorinated benzimidazole derivatives | Various antioxidant assays | The presence of fluorine can modulate antioxidant activity. |
Non Biological and Emerging Applications of Trifluoromethylated Benzimidazoles
Applications in Material Science (e.g., Ferroelectric and Anti-Ferroelectric Properties)
The benzimidazole (B57391) structure is a subject of interest in material science due to its amphoteric nature, possessing both proton donor (N-H) and acceptor (N) sites. This allows for the formation of hydrogen-bonded molecular chains which can exhibit bistable and switchable electrical polarity in the crystalline state, a key feature of ferroelectric and anti-ferroelectric materials. wayne.edu
Ferroelectrics are materials with a spontaneous electric polarization that can be reversed by an external electric field, making them valuable for technologies like non-volatile memory (FeRAM) and sensors. wayne.edu Anti-ferroelectric materials, in contrast, have neighboring dipoles that align in opposite directions, resulting in a near-zero net polarization, but can be forced into a ferroelectric state by a strong electric field.
Research into trifluoromethyl-benzimidazole (TFMBI) has revealed its distinct anti-ferroelectric properties. wayne.edu The behavior of individual TFMBI molecules and their intermolecular interactions, particularly hydrogen bonds, are crucial in defining these macroscopic properties. wayne.edu In the crystalline structure of TFMBI, molecules arrange in a layered, anti-parallel fashion, which is fundamental to its anti-ferroelectric behavior. wayne.edu The study of TFMBI and other substituted benzimidazoles is a promising avenue for developing new lead-free and rare-metal-free ferroelectric and anti-ferroelectric devices. wayne.edu
The analysis of TFMBI crystals across a range of temperatures (from -150°C to 90°C) using techniques like Raman spectroscopy helps in understanding the structural changes that influence its electrical properties. wayne.edu This research highlights how modifying the benzimidazole core, such as with a trifluoromethyl group, can tune the material's properties, distinguishing the anti-ferroelectric nature of TFMBI from the ferroelectric activity of other benzimidazoles like 2-methylbenzimidazole (B154957) and 5,6-dichloro-2-methylbenzimidazole. wayne.edubyu.edu
Role in Agricultural Science (e.g., Fungicides, Herbicides, Pesticides)
The trifluoromethyl group is a common structural motif in modern agrochemicals due to its ability to enhance efficacy and stability. Trifluoromethylated benzimidazoles have been recognized for their potent pesticidal activity for decades.
In the 1960s, trifluoromethyl-benzimidazoles were identified as a new family of acaricides (pesticides that kill ticks and mites). nih.gov This discovery paved the way for the development of various derivatives for crop protection. The general class of benzimidazole fungicides acts by targeting β-tubulin, a protein essential for mitosis in fungal cells, thereby disrupting cell division. wikipedia.org While highly effective initially, resistance has become a significant issue with single-site fungicides like the benzimidazoles. wikipedia.org
Specific trifluoromethylated benzimidazoles have demonstrated a broad spectrum of activity:
2-(Trifluoromethyl)benzimidazole (B189241) (TFB) is utilized as a herbicide, particularly effective against dicotyledonous (broadleaf) weeds, without harming the primary crops. hopaxfc.com It is also employed for its fungicidal properties against wood-destroying fungi (Basidiomycetes) and for controlling soil insects and nematodes. hopaxfc.com
4,5-Dichloro-2-(trifluoromethyl)benzimidazole (Chlorflurazole) is registered as a pesticide and has been used as an herbicide. epa.govnoaa.gov
4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole (TTFB) acts as an uncoupling agent, a mechanism of action for some pesticides. wikipedia.org It disrupts the process of oxidative phosphorylation in mitochondria. wikipedia.org
6-Chloro-4-fluoro-2-(trifluoromethyl)benzimidazole is another halogenated derivative classified as an agricultural chemical. drugfuture.com
The table below summarizes the agricultural applications of several trifluoromethyl-benzimidazole compounds.
| Compound Name | CAS Number | Application | Reference(s) |
| 2-(Trifluoromethyl)benzimidazole | 312-73-2 | Herbicide, Fungicide, Insecticide, Nematicide | hopaxfc.com |
| 4,5-Dichloro-2-(trifluoromethyl)benzimidazole | 3615-21-2 | Pesticide, Herbicide | epa.govnoaa.gov |
| 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole | 2338-29-6 | Pesticide (Uncoupling Agent) | wikipedia.org |
| 6-Chloro-4-fluoro-2-(trifluoromethyl)benzimidazole | 89426-95-9 | Agricultural Chemical | drugfuture.com |
| Trifluoromethyl-benzimidazoles (general class) | N/A | Acaricide | nih.gov |
Catalyst Development and Organic Transformations
The unique electronic properties of the benzimidazole ring make it a candidate for use in catalysis, often as a ligand for a metal center or as an organocatalyst itself. For instance, N-hydroxy benzimidazoles have been explored as catalysts for hydrogen atom transfer reactions. rsc.org Similarly, various metal-based catalysts have been developed for the synthesis of benzimidazole derivatives. nih.gov
However, based on a comprehensive review of available scientific literature, there is currently a lack of specific research detailing the application of 4-(Trifluoromethyl)benzimidazole as a catalyst or in facilitating organic transformations. While methods exist for the synthesis of 2-(trifluoromethyl)benzimidazoles organic-chemistry.org, and other benzimidazole derivatives are used in catalysis rsc.orgnih.gov, the catalytic role of the 4-trifluoromethyl substituted variant itself is not prominently documented. This indicates a potential area for future investigation, exploring whether the electron-withdrawing nature of the trifluoromethyl group at the 4-position could be harnessed for novel catalytic activities.
Future Research Directions and Challenges in 4 Trifluoromethyl Benzimidazole Studies
Development of Novel Synthetic Routes and Sustainable Methodologies
The advancement of 4-(Trifluoromethyl)benzimidazole-based research is intrinsically linked to the efficiency, cost-effectiveness, and environmental impact of its synthesis. Future efforts will be concentrated on developing innovative and sustainable synthetic protocols.
A primary challenge lies in moving away from traditional multi-step reactions that often require harsh conditions and generate significant waste. Research is increasingly focused on green chemistry principles. chemmethod.com This includes the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG), or even solvent-free conditions. chemmethod.com Methodologies utilizing microwave and ultrasound-assisted organic synthesis are gaining traction as they offer advantages such as shorter reaction times, milder conditions, and often higher yields. chemmethod.comnih.gov
| Synthetic Approach | Catalyst/Method | Key Advantages |
| Ultrasound-Assisted Synthesis | Ultrasound in an open-air environment | Metal-free, solvent-free, reduced reaction time, scalable. nih.gov |
| Green Catalysis | Zinc acetate, Er(OTf)3, K4[Fe(CN)6] | Inexpensive, mild/neutral conditions, high yields, eco-friendly. chemmethod.combeilstein-journals.org |
| Microwave-Assisted Synthesis | Acetic acid under microwave irradiation | Avoids hazardous solvents, shorter reaction times, high yields. chemmethod.com |
| Solvent-Free/Alternative Solvents | PEG400, Solvent-free conditions | Sustainable, easy purification, suitable for bulk applications. chemmethod.com |
Future synthetic strategies will likely involve the integration of flow chemistry systems, which can offer precise control over reaction parameters, enhance safety, and allow for scalable, continuous production of this compound and its derivatives. nih.gov
Advanced Computational Approaches for Rational Design and Lead Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of new molecules with desired properties. For this compound, these approaches are crucial for navigating the vast chemical space of its potential derivatives to identify promising candidates for synthesis and testing.
Key computational methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations are central to this effort. nih.govnih.govnih.gov QSAR models help to establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the potency of novel, unsynthesized derivatives. nih.govmdpi.com Molecular docking predicts how a ligand, such as a this compound derivative, binds to the three-dimensional structure of a biological target like an enzyme or receptor. nih.govnih.gov This provides insights into the key interactions driving binding affinity and selectivity, guiding the design of more potent and specific molecules. nih.govnih.gov
MD simulations provide a dynamic view of the ligand-receptor complex over time, offering a more realistic understanding of its stability and the conformational changes that may occur upon binding. nih.gov These tools are integral to the hit-to-lead and lead optimization stages of drug discovery. nih.govnih.gov For example, in the development of novel anticancer agents, docking studies have been used to evaluate the binding mechanisms of benzimidazole (B57391) derivatives with target receptors, helping to explain their biological activity. nih.govmdpi.com
A significant challenge is the accuracy of scoring functions in docking and the computational cost of extensive MD simulations. Future research will focus on developing more accurate and efficient algorithms, including the integration of artificial intelligence and machine learning (AI/ML) to analyze complex datasets and predict compound properties with greater precision. wiley.com These advanced computational strategies will accelerate the discovery of new lead compounds and reduce the time and resources spent on synthesizing and testing less promising analogues. nih.govuni-bonn.de
Identification of New Biological Targets and Mechanisms
While the benzimidazole scaffold is known for its broad spectrum of biological activities, a continuing challenge and a major area for future research is the identification of novel biological targets for this compound derivatives. Expanding the known target space is essential for discovering new therapeutic applications and overcoming drug resistance.
Derivatives of trifluoromethyl-substituted benzimidazoles have demonstrated a wide range of biological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. researchgate.netontosight.aicolab.ws For example, certain hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.comnih.gov Other derivatives have been investigated as Hedgehog signaling pathway inhibitors and microtubule-targeting agents for cancer therapy. nih.govnih.gov
Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, is a powerful approach for discovering new activities and mechanisms. nih.gov Once a desired phenotype is observed, target deconvolution techniques can be employed to identify the specific molecular target(s) responsible for the effect.
Future research will also focus on elucidating the detailed mechanisms of action for compounds that hit known targets. For instance, while some benzimidazoles are known microtubule-destabilizing agents, recent studies have uncovered derivatives that act as microtubule stabilizers, highlighting the nuanced structure-activity relationships that govern their mechanism. nih.gov Understanding these mechanisms at a molecular level is crucial for optimizing drug efficacy and minimizing off-target effects. The development of multi-target agents, which can modulate several disease-relevant pathways simultaneously, is another promising direction, particularly for complex diseases like cancer. nih.gov
| Derivative Class | Identified Target/Activity | Potential Therapeutic Area |
| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Inhibition. mdpi.comnih.gov | Neurodegenerative Diseases |
| 4-(2-Pyrimidinylamino)benzamides | Hedgehog Signaling Pathway Inhibition. nih.gov | Cancer |
| Various Benzimidazole Derivatives | Microtubule Stabilization/Destabilization. nih.gov | Cancer |
| Benzimidazole Phenylacetamides | Broad-spectrum trypanocidal activity. rsc.org | Neglected Tropical Diseases |
| Bithiazole Analogues | Broad-spectrum antiviral and antibacterial activity. nih.gov | Infectious Diseases |
Exploration of Undiscovered Applications in Chemical Biology and Materials Science
The utility of this compound extends beyond traditional pharmacology. Its unique chemical and photophysical properties make it an attractive scaffold for applications in chemical biology and materials science, representing a significant avenue for future exploration.
In chemical biology, these compounds can be developed as chemical probes to study biological processes. For example, 4,5,6,7-Tetrachloro-2-trifluoromethylbenzimidazole (TTFB) is a known uncoupling agent that disrupts mitochondrial energy production, making it a tool for studying cellular respiration. wikipedia.org Derivatives could be designed as fluorescent probes for imaging specific organelles or biomolecules within living cells. The benzimidazole core itself possesses interesting photophysical properties, and its fusion into polycyclic systems can lead to materials with applications in optoelectronics and organic luminophores. researchgate.net
In materials science, the rigidity and thermal stability of the benzimidazole ring are highly desirable traits. The incorporation of benzimidazole moieties into polymers, such as polyimides, has been shown to significantly improve their thermal resistance, mechanical strength, and dielectric performance. nih.gov This makes them suitable for use as flexible substrates in advanced electronic devices. Future research could explore the synthesis of novel polymers and coordination complexes incorporating the this compound unit to create materials with tailored optical, electronic, or thermal properties for a range of high-performance applications. researchgate.net The introduction of the CF3 group can play a critical role in enhancing properties like permeability and metabolic stability in these contexts as well. nih.govacs.org
Q & A
Q. What are the common synthetic routes for 4-(trifluoromethyl)benzimidazole, and how do reaction conditions influence yield?
The synthesis of this compound typically involves cyclization strategies. A widely used method is the condensation of 4-(trifluoromethyl)benzaldehyde with o-phenylenediamine in benzene under reflux, yielding pale yellow crystals suitable for X-ray studies (78% yield) . Alternatively, Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines can be employed, though this requires ligands like TMEDA to enhance reactivity. Halogen substituents (Cl, Br, I) at the 2-position of the aryl group are tolerated, but aryl bromides and chlorides exhibit slightly lower reactivity .
Q. How is X-ray crystallography applied to characterize this compound derivatives?
X-ray crystallography confirms the planar geometry of the benzimidazole core, with bond lengths and angles consistent across derivatives (e.g., N1–C5: 1.38 Å, C5–C6: 1.39 Å). Weak interactions, such as N–H⋯N hydrogen bonds and C–H⋯π stacking, stabilize the crystal lattice. The SHELX software suite (e.g., SHELXL for refinement) is critical for resolving structures, particularly for handling high-resolution or twinned data .
Q. What safety protocols are essential when handling this compound derivatives?
Due to hepatotoxic potential and irritancy, adhere to OSHA 29 CFR 1910.120 standards for spills. Use nitrile gloves and Tyvek® suits to prevent skin contact. Store in cool, ventilated areas away from oxidizers, reducing agents, and halogens. Eliminate ignition sources during synthesis or handling .
Advanced Research Questions
Q. How can computational methods predict the reactivity and bioactivity of this compound derivatives?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transport and nonlinear optical (NLO) properties. For example, polarizability and hyperpolarizability values indicate suitability for optoelectronic materials . Molecular docking studies reveal binding affinities to enzymes like DGAT1, guiding structure-activity relationships (SAR) for anticancer or antimicrobial applications .
Q. What strategies optimize synthetic yields while managing substituent reactivity in trifluoromethylated benzimidazoles?
Substituent effects on the aryl ring significantly impact reaction pathways. Electron-withdrawing groups (e.g., –CF₃) enhance electrophilic aromatic substitution but may require ligand-assisted catalysis (e.g., TMEDA with Cu(I)) to mitigate side reactions. Microwave-assisted synthesis or ionic liquid solvents can improve regioselectivity and reduce reaction times .
Q. How do weak non-covalent interactions (e.g., C–H⋯F, π-π stacking) influence the solid-state properties of these compounds?
C–H⋯F interactions (2.9–3.2 Å) and π-π stacking (3.4–3.8 Å) contribute to crystal packing stability, as observed in 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole. These interactions enhance thermal stability and solubility profiles, critical for formulating pharmaceuticals or polymers .
Q. What experimental approaches resolve contradictions between computational predictions and observed biological activities?
Discrepancies often arise from solvation effects or protein flexibility. Validate docking results with isothermal titration calorimetry (ITC) to measure binding constants. For example, Ir(III) complexes with 4-(trifluoromethyl)benzyl groups showed higher phototoxic indices under hypoxia (2% O₂) than predicted, necessitating redox-dependent assays .
Q. How does fluorine substitution modulate the pharmacokinetic properties of benzimidazole derivatives?
The –CF₃ group enhances metabolic stability by resisting oxidative degradation and lowering basicity of adjacent amines, improving blood-brain barrier penetration. Fluorine’s electronegativity also strengthens hydrogen bonding with target proteins (e.g., kinase inhibitors), as seen in DGAT1 inhibitors .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
